eeyarestatin I - 412960-54-4

eeyarestatin I

Catalog Number: EVT-267180
CAS Number: 412960-54-4
Molecular Formula: C27H25Cl2N7O7
Molecular Weight: 630.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eeyarestatin I (EerI) is a potent and selective small-molecule inhibitor that disrupts critical cellular processes, particularly those associated with the endoplasmic reticulum (ER). Initially identified as an inhibitor of ER-associated protein degradation (ERAD), EerI has emerged as a valuable tool in elucidating the intricate mechanisms governing protein homeostasis, intracellular trafficking, and cellular stress responses. [, , ]

Eeyarestatin II

Compound Description: Eeyarestatin II is a structurally related compound to Eeyarestatin I. Both compounds interfere with the degradation of misfolded proteins, such as the EGFP-heavy chain and its endogenous unmodified class I MHC heavy chain counterpart, by stabilizing these dislocation substrates in the ER membrane [].

Relevance: Eeyarestatin II shares a similar structure with Eeyarestatin I and exhibits comparable activity in inhibiting the degradation of misfolded type I membrane proteins. Both compounds do not affect the proteasomal turnover of cytosolic substrates, suggesting they act on a step preceding proteasomal degradation [].

5-Nitrofuran-2-acrylaldehyde

Compound Description: 5-Nitrofuran-2-acrylaldehyde is an electrophilic compound that can be used as a warhead to target specific cellular compartments. When conjugated to a fluorinated hydrophobic rhodol, it specifically accumulates in the ER and exhibits cytotoxicity by inhibiting protein processing by the ubiquitin-proteasome system [].

Relevance: When targeted to the ER, 5-Nitrofuran-2-acrylaldehyde exhibits similar cytotoxicity to Eeyarestatin I, suggesting a shared mechanism of action involving the disruption of ER protein processing and degradation [].

Kifunensine

Compound Description: Kifunensine is a potent α-mannosidase I inhibitor that blocks the formation of high-mannose N-glycans, ultimately interfering with the recognition of misfolded proteins for ERAD [].

Relevance: While both Kifunensine and Eeyarestatin I inhibit ERAD, they act at different stages. Kifunensine prevents the recognition of misfolded substrates by inhibiting the formation of specific N-glycan structures required for ERAD targeting, whereas Eeyarestatin I acts at a later stage, likely interfering with the retrotranslocation process [].

Suberanilohydroxamic Acid (SAHA)

Compound Description: Suberanilohydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor that promotes chaperone-assisted protein folding [].

Relevance: While structurally unrelated to Eeyarestatin I, SAHA exhibits a complementary effect in enhancing the folding and trafficking of misfolded proteins. Co-application of SAHA and Eeyarestatin I demonstrated an additive effect on the proteostasis and function of epilepsy-associated GABAA receptors, suggesting a combined therapeutic strategy for protein misfolding diseases [].

MG132

Compound Description: MG132 is a potent and cell-permeable proteasome inhibitor that blocks the degradation of ubiquitinated proteins [, , ].

Relevance: MG132 complements the action of Eeyarestatin I by inhibiting the downstream proteasomal degradation of proteins that escape ERAD. Notably, combined treatment with Eeyarestatin I and MG132 resulted in a significant increase in the levels of ubiquitinated attenuated canine distemper virus H protein, suggesting their synergistic effect on blocking both ERAD and proteasomal degradation pathways [].

Thapsigargin

Compound Description: Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER stress by depleting ER calcium stores [].

Relevance: Although structurally unrelated to Eeyarestatin I, Thapsigargin induces ER stress and activates the unfolded protein response (UPR), similar to the effects observed upon Eeyarestatin I treatment. Notably, Thapsigargin treatment in healthy human platelets increased the expression of SEC61B, a protein whose upregulation is linked to ER stress and is also affected by Eeyarestatin I [].

Epoxomicin

Compound Description: Epoxomicin is a highly specific and potent inhibitor of the proteasome, preventing the degradation of ubiquitinated proteins [].

Relevance: Similar to MG132, Epoxomicin acts downstream of Eeyarestatin I by blocking proteasomal degradation. Treatment with Epoxomicin restored gap junction abundance and intercellular communication in cells expressing a cataract-causing connexin50 mutant, suggesting that inhibiting proteasomal degradation can rescue the functional defects caused by this mutant, similar to the proposed mechanism of action of Eeyarestatin I in other protein misfolding diseases [].

Tunicamycin

Compound Description: Tunicamycin is a nucleoside antibiotic that inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine (GlcNAc) to dolichol phosphate, leading to ER stress and activation of the UPR [].

Relevance: While structurally unrelated to Eeyarestatin I, Tunicamycin induces ER stress through a distinct mechanism by inhibiting N-glycosylation. This disruption of protein glycosylation also leads to the accumulation of misfolded proteins in the ER, triggering the UPR and ultimately resulting in similar cellular responses as those observed with Eeyarestatin I treatment, albeit through a different mechanism of action [].

Celastrol

Compound Description: Celastrol is a natural triterpene with various pharmacological activities, including the modulation of proteostasis and the ability to reduce the levels of cytoplasmic HSP90 [].

Relevance: While structurally unrelated to Eeyarestatin I, Celastrol exerts a complementary effect on protein homeostasis by downregulating HSP90, a chaperone involved in targeting misfolded proteins for degradation. This downregulation of HSP90, together with potential ERAD inhibition, may contribute to the observed improvement in the homeostasis of the mutant L444P GCase in the presence of celastrol, suggesting a potential synergistic effect with Eeyarestatin I in modulating protein quality control [].

Source and Classification

Eeyarestatin I was first isolated from the culture broth of Eeyarestatin sp., a marine-derived fungus. Its chemical classification falls within the category of small organic molecules with significant biological activity, particularly in cancer research and virology. The compound has been assigned the CAS number 412960-54-4 and has a molecular formula of C27H25Cl2N7O7, with a molecular weight of 630.44 g/mol .

Synthesis Analysis

The synthesis of Eeyarestatin I involves several steps typically executed in a laboratory setting. The detailed synthesis process includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents and Conditions: Various reagents are used, including chlorinated compounds and amines, under controlled temperature and pressure conditions to facilitate reactions such as nucleophilic substitutions and condensation reactions.
  3. Purification: After synthesis, the product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .

The specific synthetic pathway may vary depending on the research group but generally adheres to established organic synthesis protocols.

Molecular Structure Analysis

Eeyarestatin I possesses a complex molecular structure characterized by multiple functional groups. Key features include:

  • Core Structure: The compound has a central core comprising an amide bond and several aromatic rings.
  • Functional Groups: It contains two chlorine atoms, multiple nitrogen atoms, and hydroxyl groups which contribute to its biological activity.
  • 3D Conformation: The spatial arrangement of atoms allows for specific interactions with target proteins involved in ERAD, particularly p97 and associated deubiquitinating enzymes .

The InChI Key for Eeyarestatin I is JTUXTPWYZXWOIB-LWWHHIEBSA-N, which provides a unique identifier for its chemical structure.

Chemical Reactions Analysis

Eeyarestatin I is primarily involved in inhibiting various chemical reactions associated with protein degradation pathways:

  • Inhibition of Deubiquitination: It interferes with the deubiquitinating processes mediated by enzymes associated with p97, leading to the accumulation of polyubiquitinated proteins within cells .
  • Impact on Protein Trafficking: The compound also affects both retrograde and anterograde trafficking pathways within the cell, disrupting normal protein transport mechanisms .
  • Interaction with Sec61 Channel: Eeyarestatin I inhibits Sec61-mediated protein translocation at the endoplasmic reticulum, which is crucial for maintaining cellular homeostasis .
Mechanism of Action

The mechanism of action of Eeyarestatin I primarily revolves around its ability to inhibit ERAD:

  1. Binding to p97 Complex: Eeyarestatin I associates with the p97 ATPase complex, which is essential for extracting misfolded proteins from the endoplasmic reticulum into the cytosol for degradation.
  2. Inhibition of Deubiquitinating Enzymes: By targeting specific deubiquitinating enzymes like ataxin-3, Eeyarestatin I disrupts the normal processing of ubiquitinated substrates, preventing their degradation by the proteasome .
  3. Induction of Apoptosis in Cancer Cells: The compound promotes cell death in cancer cells through mechanisms involving pro-apoptotic proteins such as NOXA, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

Eeyarestatin I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 63.04 mg/mL.
  • Stability: The compound should be stored at +4°C to maintain its stability over time.
  • Purity: High purity levels (>98%) are essential for reliable biological assays .

These properties are critical for its application in laboratory research and potential therapeutic development.

Applications

Eeyarestatin I has diverse applications in scientific research:

  • Cancer Research: It is used as an inhibitor in studies exploring ER stress responses and apoptosis in cancer cells.
  • Virology: Recent studies have indicated its potential as a broad-spectrum antiviral agent against flaviviruses, including Zika virus, by disrupting viral replication processes .
  • Cell Biology Studies: Researchers utilize Eeyarestatin I to investigate cellular mechanisms related to protein homeostasis and degradation pathways.
Molecular Mechanisms of Eeyarestatin I in Endoplasmic Reticulum Homeostasis

Inhibition of ER-Associated Protein Degradation (ERAD) Pathways

EerI selectively disrupts ERAD, a conserved system for eliminating misfolded ER proteins. This occurs through two interconnected mechanisms:

Interaction with p97/VCP ATPase Complex

EerI binds directly to the cytosolic AAA+ ATPase p97 (also termed VCP or Cdc48) via surface plasmon resonance (SPR) and pull-down assays, exhibiting a dissociation constant (Kd) of 5–10 µM [1] [4]. This interaction occurs primarily at the D1 ATPase domain of p97, independent of its N-terminal cofactor-binding domain. While EerI does not inhibit p97's ATPase activity, it induces conformational changes detectable through altered trypsin sensitivity and formation of SDS-resistant oligomers [1] [4] [7]. These oligomers impair p97’s ability to extract ubiquitinated substrates from the ER membrane.

Disruption of Polyubiquitinated Protein Extraction

EerI blocks the p97-associated deubiquitinating process (PAD), preventing the removal of ubiquitin chains from ERAD substrates before proteasomal delivery. Specifically, it inhibits deubiquitination by p97-bound enzymes like ataxin-3, causing accumulation of polyubiquitinated proteins (e.g., MHC class I heavy chains) in the cytosol [7] [8]. This disrupts substrate shuttling to the proteasome, exacerbating ER stress and triggering unfolded protein response (UPR) pathways [4] [9].

Table 1: Effects of EerI Domains on ERAD Inhibition

CompoundStructural Domainp97 BindingUbiquitin AccumulationCytotoxicity (IC50)
Eeyarestatin I (EerI)Nitrofuran + AromaticYes (Kd 5–10 µM)Severe4 ± 1.2 µM (JEKO-1 cells)
5-NANitrofuran-onlyYesModerate~1 µM
CBU-002Aromatic-onlyNoNoneInactive

Data derived from [1] [4] [8]

Modulation of Sec61 Translocon Function

Beyond ERAD, EerI directly compromises the Sec61 translocon, the primary channel for protein entry into the ER:

Blockade of Co-Translational Protein Translocation

EerI inhibits Sec61-mediated translocation of nascent polypeptides into the ER lumen. At concentrations ≥8 µM, it prevents the transfer of nascent chains from the signal recognition particle (SRP) to the Sec61 complex in HepG2 and HeLa cells, disrupting post-translational modifications like glycosylation and signal peptide cleavage [3] [8]. This forces misfolding of de novo synthesized proteins, further saturating ER quality control.

Calcium Leakage via Sec61-Mediated ER Permeability

EerI and its analog ES24 (which retains the nitrofuran ring) enhance Ca²⁺ leakage from the ER through Sec61. siRNA knockdown experiments confirm Sec61α as the effector: EerI binds the lateral gate of Sec61α, trapping it in a translocation-incompetent yet Ca²⁺-permeable state [10]. This depletes ER Ca²⁺ stores, elevating cytosolic Ca²⁺ and activating calmodulin-dependent kinases and mitochondrial apoptosis [9] [10].

Table 2: Sec61 Modulation by EerI and Analogs

ActivityEerIES24ESR35 (Inactive Analog)
Protein translocation inhibitionYesYesNo
ER Ca²⁺ leakageModeratePotentNone
Cell death inductionYesYesNo

Data compiled from [6] [10]

Bifunctional Structural Domains and Target Specificity

EerI’s efficacy arises from two independent structural modules that govern target engagement and subcellular localization:

Nitrofuran-Containing (NFC) Domain for p97 Binding

The NFC moiety (5-nitrofuryl-acrolein) is indispensable for binding p97 and inducing cytotoxicity. Isolated NFC mimics like 5-NA retain p97 affinity and induce UPR markers (ATF4, ATF3) and apoptosis effector NOXA, albeit with reduced specificity [1] [4]. The NFC domain also enables EerI to inhibit PAD, as demonstrated by suppressed ataxin-3 deubiquitination activity in immunoprecipitates [7] [8].

Aromatic Domain for ER Membrane Localization

The aromatic domain anchors EerI to lipid bilayers, concentrating it at ER membranes. Though inactive alone (e.g., CBU-002), this domain enhances target specificity by positioning the NFC group near membrane-bound p97 complexes and Sec61 translocons [1] [4]. Substituting this domain with alternative benzene-containing modules yields analogs (e.g., ES24) with retained bioactivity, confirming its role as a tunable localization signal rather than a direct effector [1] [10].

Properties

CAS Number

412960-54-4

Product Name

eeyarestatin I

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide

Molecular Formula

C27H25Cl2N7O7

Molecular Weight

630.4 g/mol

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)

InChI Key

JTUXTPWYZXWOIB-UHFFFAOYSA-N

SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Solubility

Soluble in DMSO

Synonyms

1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea
eeyarestatin I

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.